REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]2[N:8]([C:9](=[O:11])[CH:10]=1)[C:7]1[CH:12]=[CH:13][CH:14]=[CH:15][C:6]=1[N:5]2[CH3:16].[I:17]I>C(#N)C>[I:17][C:10]1[C:9](=[O:11])[N:8]2[C:4]([N:5]([CH3:16])[C:6]3[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=32)=[N:3][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=C2N(C3=C(N2C(C1)=O)C=CC=C3)C
|
Name
|
intermediate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ceric ammonium nitrate
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.857 g
|
Type
|
reactant
|
Smiles
|
II
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2.0 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
Combined organic layer was washed with water, saturated NaHSO3 solution, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N=C2N(C3=C(N2C1=O)C=CC=C3)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |